molecular formula C16H11Cl2N3O3S B2963556 5-(3,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide CAS No. 797768-87-7

5-(3,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Cat. No. B2963556
CAS RN: 797768-87-7
M. Wt: 396.24
InChI Key: CXPOZQQWMQJRBB-UHFFFAOYSA-N
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Description

The compound “5-(3,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide” is a complex organic molecule. It contains several functional groups including a furan ring, a carboxamide group, a thiadiazole ring, and a dichlorophenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The dichlorophenyl group is likely to be electron-withdrawing, which could influence the reactivity of the other parts of the molecule. The furan ring is aromatic, while the thiadiazole ring is a type of heterocycle that can also have interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents. The aromatic furan ring could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Anticancer Applications

Several studies have synthesized derivatives related to the furan and thiadiazole moieties to evaluate their anticancer properties. For instance, derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibited moderate to strong antiproliferative activity in human leukemia cell lines, suggesting a potential for these compounds in cancer treatment S. Chandrappa et al., 2009. Additionally, novel thioxothiazolidin-4-one derivatives showed significant effects in inhibiting tumor growth and tumor-induced angiogenesis in a mouse model, highlighting their potential as anticancer therapies S. Chandrappa et al., 2010.

Anti-inflammatory Applications

The synthesis and evaluation of thiazolopyrimidine derivatives have demonstrated significant antinociceptive and anti-inflammatory activities, suggesting these compounds could be explored further for anti-inflammatory treatments T. Selvam et al., 2012.

Antimicrobial Applications

Compounds with the furan and thiadiazole core have also been evaluated for their antimicrobial properties. For instance, a series of 3-(5-3-methyl-5-[(3-methyl-7-5-[2-(aryl)-4-oxo-1,3-thiazolan-3-yl]-1,3,4-thiadiazol-2-ylbenzo[b]furan-5-yl)methyl]benzo[b]furan-7-yl-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one demonstrated potential nematicidal and antimicrobial activities C. S. Reddy et al., 2010.

Additional Applications

The structure and binding affinity of certain derivatives, such as furamidine, towards DNA sequences have been studied, highlighting their potential in drug design and molecular biology C. Laughton et al., 1995.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target. If it’s intended for use in materials science or another field, its “mechanism of action” might refer to its physical or chemical properties .

Safety and Hazards

Without specific information, it’s hard to provide detailed safety and hazard information for this compound. As with any chemical, safe handling practices should be followed to minimize risk. This includes avoiding inhalation or skin contact, and not ingesting the compound .

Future Directions

The potential future directions for research on this compound would depend on its intended applications. If it shows promising properties as a drug, future research could involve further pharmacological testing and eventually clinical trials. If it’s intended for use in materials science, future research could involve studying its properties in more detail or incorporating it into different types of materials .

properties

IUPAC Name

5-(3,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3S/c1-8(22)6-14-19-16(25-21-14)20-15(23)13-5-4-12(24-13)9-2-3-10(17)11(18)7-9/h2-5,7H,6H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPOZQQWMQJRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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